molecular formula C16H15BrO3 B030032 4-(Benzyloxy)-3-methoxyphenacyl bromide CAS No. 1835-12-7

4-(Benzyloxy)-3-methoxyphenacyl bromide

Cat. No. B030032
CAS RN: 1835-12-7
M. Wt: 335.19 g/mol
InChI Key: RNOVVVKWCOIIEH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methoxyphenacyl bromide, or 4-BMPB, is an organic compound belonging to the phenacyl bromide family. It is used as a reagent in organic synthesis and is known for its high reactivity and selectivity in chemical reactions. 4-BMPB is a versatile compound which can be used in a variety of different applications, ranging from the synthesis of pharmaceuticals to the production of polymers.

Scientific Research Applications

Photodynamic Therapy

The zinc phthalocyanine derivative, substituted with benzyloxyphenacyl bromide groups, has demonstrated significant potential as a Type II photosensitizer in photodynamic therapy, particularly for cancer treatment. Its properties, including high singlet oxygen quantum yield and good fluorescence, make it suitable for this application (Pişkin, Canpolat & Öztürk, 2020).

Organic Synthesis

  • The bromination of 4-methoxy toluene, leading to the formation of benzyloxyphenacyl bromide derivatives, demonstrates the compound's use in organic synthesis as an intermediate or a reactant (Kulangiappar, Anbukulandainathan & Raju, 2014).
  • The synthesis of N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide, involving the bromination of 4-hydroxyacetophenone to obtain a benzyloxyphenacyl bromide derivative, is another example of its role in organic synthesis (Mereyala & Sambaru, 2005).

Synthetic Chemistry

  • The synthesis of 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium Bromides from 4-methoxyphenylamino derivatives and substituted benzyloxyphenacyl bromides underlines its importance in preparing complex organic compounds (Demchenko et al., 2003).

Molecular Electronics

  • In the field of molecular electronics, simple aryl bromides like 4-benzyloxy-3-methoxyphenacyl bromide are crucial building blocks for thiol end-capped molecular wires, highlighting its utility in advanced technological applications (Stuhr-Hansen et al., 2005).

Heterocyclic Compound Synthesis

  • The synthesis of 2H-1,4-Benzoxazines at room temperature, utilizing compounds like benzyloxyphenacyl bromide, showcases its role in creating heterocyclic compounds with biological and synthetic applications (Sharifi et al., 2014).

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s generally important to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment, avoiding ingestion and inhalation, and storing the compound in a safe manner .

properties

IUPAC Name

2-bromo-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOVVVKWCOIIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508218
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1835-12-7
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of 4-(benzyloxy)-3-methoxyphenacyl bromide in the synthesis of (±)-9-demethylpsychotrine and (±)-10-demethylpsychotrine?

A1: this compound serves as a crucial building block in the stereospecific synthesis of both (±)-9-demethylpsychotrine and (±)-10-demethylpsychotrine. These compounds represent two possible structures for the Alangium alkaloid desmethylpsychotrine. Researchers employed a "lactim ether route" [], reacting the lactim ether derived from translactam ester with either this compound or its isomer, 3-benzyloxy-4-methoxyphenacyl bromide, to construct the target molecules. This reaction sequence highlights the compound's utility in building complex alkaloid structures.

Q2: The provided research articles mention a "cincholoipon-incorporating method". How is this compound involved in this method?

A2: In the "cincholoipon-incorporating method," [] this compound reacts with ethyl cincholoiponate. This reaction is a key step in synthesizing the tricyclic ester (-)-15, an essential intermediate for creating chiral versions of 10-hydroxy-9-methoxybenzo[a]quinolizidine-type Alangium alkaloids. The reaction specifically helps to establish the desired stereochemistry and introduces the benzyloxy-methoxyphenyl moiety into the growing molecular framework.

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